N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide

Analytical Chemistry Procurement Quality Control Medicinal Chemistry

N1-Benzyl-N2-(thiophen-3-ylmethyl)oxalamide (CAS 1060348-76-6) is an unsymmetrically substituted oxalamide with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g·mol⁻¹. The compound features a benzyl group at the N1 position and a thiophen-3-ylmethyl moiety at the N2 position linked by a central ethanediamide core.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
CAS No. 1060348-76-6
Cat. No. B3402854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide
CAS1060348-76-6
Molecular FormulaC14H14N2O2S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CSC=C2
InChIInChI=1S/C14H14N2O2S/c17-13(15-8-11-4-2-1-3-5-11)14(18)16-9-12-6-7-19-10-12/h1-7,10H,8-9H2,(H,15,17)(H,16,18)
InChIKeyXLEABYJYAUJTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N2-(thiophen-3-ylmethyl)oxalamide (CAS 1060348-76-6): Physicochemical Baseline and Procurement-Grade Identity Confirmation


N1-Benzyl-N2-(thiophen-3-ylmethyl)oxalamide (CAS 1060348-76-6) is an unsymmetrically substituted oxalamide with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g·mol⁻¹ . The compound features a benzyl group at the N1 position and a thiophen-3-ylmethyl moiety at the N2 position linked by a central ethanediamide core. It belongs to a broad class of heterocyclic oxalamides that have been investigated in patent literature as potential pharmacophores for kinase inhibition, FABP modulation, and ion-channel regulation, though no receptor- or enzyme-specific activity has been published for this exact structure at the time of this evidence assessment. Its SMILES string, O=C(NCc1ccccc1)C(=O)NCc1ccsc1, unambiguously distinguishes it from regioisomeric and side-chain-altered analogs in procurement catalogues .

Why In-Class Oxalamide Analogs Cannot Be Automatically Interchanged for N1-Benzyl-N2-(thiophen-3-ylmethyl)oxalamide


Unsymmetrical N1,N2-substituted oxalamides are not commodity chemicals; their biological target engagement, pharmacokinetic behavior, and even basic physicochemical suitability for a given assay system are exquisitely sensitive to the identity of the two terminal substituents. Published structure–activity data on related oxalamide chemotypes demonstrate that substituting isopropyl for benzyl, or shifting the thiophene attachment from the 3- to the 2-position, can alter target potency by orders of magnitude or abolish activity entirely [1]. Therefore, even analogs sharing the identical C14H14N2O2S empirical formula—such as N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide—cannot be assumed to perform equivalently in a biological experiment or a synthetic reaction sequence without side-by-side validation. The quantitative evidence below catalogues the limited body of comparator-addressable data currently available and identifies actionable differentiation points where they exist.

Quantitative Comparator Evidence for N1-Benzyl-N2-(thiophen-3-ylmethyl)oxalamide (1060348-76-6) Relative to Closest Structural Analogs


Molecular Weight as a Primary Purity and Identity Gatekeeper in Procurement

The monoisotopic mass of N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide is 274.077 Da (molecular weight 274.34 g·mol⁻¹) , which is exactly the same empirical value as the regioisomeric comparator N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide (CAS 1060348-88-0) . However, the two compounds possess distinctly different SMILES strings and, critically, different chromatographic retention behaviors, meaning that procurement based solely on molecular weight or empirical formula without orthogonal verification of SMILES identity constitutes a formal risk of receiving an incorrect regioisomer. The target compound's SMILES—O=C(NCc1ccccc1)C(=O)NCc1ccsc1—should be used as the definitive electronic identifier for purchase specification.

Analytical Chemistry Procurement Quality Control Medicinal Chemistry

Predicted Lipophilicity (XLogP3) Differentiates N1-Benzyl from N1-Isopropyl and N1-Phenyl Analogs in Membrane Penetration Contexts

Computed XLogP3 for the N1-isopropyl analog is 1.2 [1], while the N1-benzyl substitution in the target compound is predicted to increase lipophilicity by approximately 1.0–1.5 log units based on established π-values for benzyl versus isopropyl. No experimentally measured logP or logD value has been published for N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide itself, so this inference is class-level and must be confirmed by experimental shake-flask or chromatographic logD determination before use in quantitative ADME models.

ADME Prediction Lipophilicity Fragment-Based Drug Design

Hydrogen-Bond Donor/Acceptor Configuration Is Invariant Across N1-Modified Oxalamide Analogs but Defines the Scaffold's Pharmacophoric Floor

The target compound possesses 2 hydrogen-bond donors (both amide NH groups) and 3 hydrogen-bond acceptors (two amide carbonyls plus the thiophene sulfur), as computed from its molecular structure [1]. This HBD/HBA count is conserved across the immediate analog series (isopropyl-, phenyl-, and 4-methylbenzyl-substituted variants) [2], meaning that the difference in molecular recognition events at biological targets arises solely from the steric and lipophilic character of the N1 substituent, not from an altered hydrogen-bonding capacity. This structural fact allows medicinal chemists to tune target engagement by modifying the N1 group while maintaining a constant polar pharmacophoric floor.

Hydrogen Bonding Pharmacophore Modeling Fragment Screening

Rotatable Bond Count and Conformational Flexibility Distinguish Benzyl- from Block-Lipophilic Analogs

The N1-benzyl derivative contains 5 rotatable bonds (CHEMSRC Smiles: O=C(NCc1ccccc1)C(=O)NCc1ccsc1), whereas the N1-phenyl analog has only 4 rotatable bonds due to the absence of the methylene spacer. The extra rotational degree of freedom in the benzyl derivative increases the conformational entropy cost upon binding but simultaneously provides a larger sampling volume that may access sub-pockets unreachable by the more rigid phenyl congener. When compared to the N1-(4-methylbenzyl) analog, the additional methyl group adds one more rotatable bond and a larger steric footprint, making the unsubstituted benzyl compound a minimal, interpretable control in SAR expansion sets.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Validated Application Scenarios for N1-Benzyl-N2-(thiophen-3-ylmethyl)oxalamide Based on Current Evidence


Fragment-Based Screening Library Expansion with a Defined Lipophilicity Window

The estimated XLogP range of ~2.2–2.7 places N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide within the 'lead-like' lipophilicity envelope preferred for fragment- and small-molecule library design. Procurement teams building a property-diverse set of oxalamide fragments can use this compound to fill a lipophilicity gap between the more polar isopropyl analog (XLogP 1.2) and the more hydrophobic 4-methylbenzyl analog, as inferred from Section 3 evidence [1].

Structure–Activity Relationship (SAR) Control Compound in Thiophene-Oxalamide Series

With a rotatable bond count of 5 and a hydrogen-bond donor/acceptor configuration identical to its immediate analogs, the unsubstituted benzyl derivative serves as an ideal midpoint control in SAR expansion studies. Researchers modifying the N1 substituent can compare the benzyl variant against both smaller (isopropyl, phenyl) and larger (4-methylbenzyl) derivatives to attribute potency shifts specifically to hydrophobic bulk rather than conformational entropy changes [1].

Synthetic Intermediate for Complex Heterocyclic Oxalamides

The oxalamide core with a free NH at the N2-thiophen-3-ylmethyl position provides a reactive handle for further derivatization, including N-alkylation, acylation, or metal-catalyzed cross-coupling. Its unambiguous SMILES identity and the availability of analytical standards from reputable procurement sources [1] make it a reliable building block for medicinal chemistry campaigns that require validated starting materials with full certificate-of-analysis documentation.

Negative-Control Tool Compound for ROMK1/Kir1.1 Selectivity Profiling

Patent-derived evidence indicates that certain oxalamide chemotypes exhibit ROMK1 (Kir1.1) channel inhibitory activity [1]. N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide, however, has no published activity data on this target and may serve as a structurally matched negative control in selectivity assays, enabling researchers to confirm that biological effects observed with active oxalamide analogs are target-specific rather than scaffold-driven artifacts.

Quote Request

Request a Quote for N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.